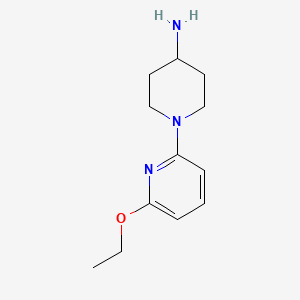1-(6-Ethoxypyridin-2-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC17854318
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19N3O |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 1-(6-ethoxypyridin-2-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H19N3O/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15/h3-5,10H,2,6-9,13H2,1H3 |
| Standard InChI Key | WABIOYQLZKVGKK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=N1)N2CCC(CC2)N |
Introduction
1-(6-Ethoxypyridin-2-yl)piperidin-4-amine is a chemical compound characterized by its unique structural features, which include a piperidine ring and a pyridine moiety with an ethoxy substituent. This compound has garnered significant attention in medicinal chemistry due to its potential applications in the development of pharmaceuticals targeting various biological pathways.
Synthesis and Reaction Conditions
The synthesis of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine typically involves multi-step synthetic routes. Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity. Common reagents used in related reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activities and Potential Applications
1-(6-Ethoxypyridin-2-yl)piperidin-4-amine has been investigated for its potential as an anti-inflammatory agent and has shown promise in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its interaction with specific receptors may lead to therapeutic effects in conditions such as depression and anxiety. The compound's influence on neurotransmitter activity, especially in serotonin and dopamine pathways, is critical for its potential therapeutic effects in treating mood disorders and other psychiatric conditions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine, each with unique attributes that affect their biological activities and applications. A comparison of these compounds is provided below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(5-Ethoxypyridin-2-yl)piperidin-4-amine | Similar piperidine and pyridine structure | Different ethoxy position affecting biological activity |
| 1-(3-Pyridyl)piperidin-4-amine | Lacks ethoxy group | Focused on different receptor interactions |
| 1-(6-Methoxypyridin-2-yl)piperidin-4-amine | Methoxy instead of ethoxy | Variations in solubility and pharmacokinetics |
Dihydrochloride Form
1-(6-Ethoxypyridin-2-yl)piperidin-4-amine can also exist as a dihydrochloride salt, with a molecular formula of C12H21Cl2N3O and a molecular weight of approximately 294.22 g/mol . This form is often used to enhance stability or solubility in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume